molecular formula C17H18N4OS2 B12014261 5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12014261
M. Wt: 358.5 g/mol
InChI Key: IAZCIZBXJIKCHP-VCHYOVAHSA-N
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Description

5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isopropoxyphenyl group: This step may involve nucleophilic substitution reactions using isopropoxyphenyl halides.

    Attachment of the thienylmethylideneamino group: This can be done via condensation reactions with thienyl aldehydes or ketones.

    Formation of the hydrosulfide moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring and the thienylmethylideneamino group may play crucial roles in binding to these targets, while the hydrosulfide moiety could be involved in redox reactions. The exact pathways and molecular interactions would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Isopropoxyphenyl)-4H-1,2,4-triazole: Lacks the thienylmethylideneamino and hydrosulfide groups.

    4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole: Lacks the isopropoxyphenyl and hydrosulfide groups.

    5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole: Lacks the hydrosulfide group.

Uniqueness

The presence of the isopropoxyphenyl, thienylmethylideneamino, and hydrosulfide groups in a single molecule makes 5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18N4OS2/c1-11(2)22-14-6-4-5-13(9-14)16-19-20-17(23)21(16)18-10-15-8-7-12(3)24-15/h4-11H,1-3H3,(H,20,23)/b18-10+

InChI Key

IAZCIZBXJIKCHP-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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